2-(((Benzyloxy)carbonyl)amino)malonic acid
CAS No.: 76387-79-6
Cat. No.: VC21544574
Molecular Formula: C11H11NO6
Molecular Weight: 253.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76387-79-6 |
|---|---|
| Molecular Formula | C11H11NO6 |
| Molecular Weight | 253.21 g/mol |
| IUPAC Name | 2-(phenylmethoxycarbonylamino)propanedioic acid |
| Standard InChI | InChI=1S/C11H11NO6/c13-9(14)8(10(15)16)12-11(17)18-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,17)(H,13,14)(H,15,16) |
| Standard InChI Key | ZWVXUZYECNAQFP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(C(=O)O)C(=O)O |
Introduction
Basic Characteristics and Identification
Chemical Identity and Nomenclature
| Parameter | Information |
|---|---|
| IUPAC Name | 2-(((Benzyloxy)carbonyl)amino)malonic acid |
| Common Synonyms | CBZ-AMINOMALONIC ACID, 2-(phenylmethoxycarbonylamino)propanedioic acid |
| CAS Registry Number | 76387-79-6 |
| Molecular Formula | C₁₁H₁₁NO₆ |
| Molecular Weight | 253.21 g/mol |
| IUPAC Condensed | Cbz-DL-Gly(CO₂H)-OH |
| Alternative IUPAC Name | N-benzoxycarbonyl-2-carboxy-DL-glycine |
The compound is represented in structural databases with multiple identifiers, including the CAS Registry Number 76387-79-6 and catalog identifiers such as MFCD09841917 . These identifiers are critical for unambiguous referencing in scientific literature and commercial procurement.
Structural Features
The structure of 2-(((Benzyloxy)carbonyl)amino)malonic acid includes several key functional groups that define its chemical behavior and applications. The compound contains a central carbon with an amino group protected by a benzyloxycarbonyl (Cbz) group, along with two carboxylic acid functionalities.
This structural arrangement creates a protected alpha-amino acid derivative that has versatile reactivity patterns. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, which can be selectively removed under specific conditions to reveal the free amine for further transformations .
Physical and Chemical Properties
Physical State and Appearance
2-(((Benzyloxy)carbonyl)amino)malonic acid typically exists as a white to off-white crystalline solid at room temperature. Its physical appearance and crystallinity can vary slightly depending on the purification method employed during synthesis or commercial production.
Solubility Profile
The compound's solubility is influenced by its dual functionality—the hydrophobic benzyl group and the hydrophilic carboxylic acid moieties. 2-(((Benzyloxy)carbonyl)amino)malonic acid shows reasonable solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide, while being less soluble in non-polar solvents like hexane or petroleum ether.
| Supplier | Product Specification | Quantity Available | Purity | Product Code |
|---|---|---|---|---|
| Aladdin Scientific | 2-(((Benzyloxy)carbonyl)amino)malonic acid | 1 gram | min 97% | ALA-C697031-1g |
| Ambeed | 2-(((Benzyloxy)carbonyl)amino)malonic acid | Multiple sizes (100mg, 250mg, 1g) | 97% | A221407 |
The compound is typically marketed for research laboratory use, with restrictions on sales to non-professional entities. Most suppliers specify that the compound is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, excluding medical or consumer applications .
Chemical Reactivity and Applications
Protecting Group Chemistry
One of the primary functions of 2-(((Benzyloxy)carbonyl)amino)malonic acid is related to its protected amino group. The benzyloxycarbonyl (Cbz) protecting group is widely used in organic synthesis, particularly in peptide chemistry, because it can be selectively removed under specific conditions without affecting other functional groups.
The Cbz group can typically be removed through catalytic hydrogenolysis using palladium catalysts (e.g., palladium on carbon) under hydrogen atmosphere. This deprotection method is demonstrated in related compounds, where hydrogenolysis of Cbz-protected derivatives in tetrahydrofuran or methanol leads to the removal of the protecting group .
Applications in Synthetic Chemistry
2-(((Benzyloxy)carbonyl)amino)malonic acid serves as a valuable building block in organic synthesis, particularly in the preparation of amino acid derivatives and related compounds. The malonic acid functionality provides sites for further functionalization, including decarboxylation reactions that can lead to simpler amino acid derivatives.
In Mannich reactions and related transformations, protected aminomalonic acid derivatives like 2-(((Benzyloxy)carbonyl)amino)malonic acid can be utilized as nucleophiles to create more complex molecular structures . These reactions are valuable for introducing structural diversity and creating new carbon-carbon bonds in organic synthesis.
Role in Chiral Synthesis
Structure-Activity Relationships
Comparison with Related Compounds
2-(((Benzyloxy)carbonyl)amino)malonic acid shares structural features with several related compounds that appear in the chemical literature. These structural relationships provide insight into the compound's reactivity and potential applications.
Z-Ala-OMe (methyl ((benzyloxy)carbonyl)-L-alaninate) represents a related structure featuring the same benzyloxycarbonyl protecting group but with a simpler amino acid backbone (alanine) and a methyl ester instead of the free carboxylic acid groups . This structural similarity highlights the common use of the Cbz protecting group in amino acid chemistry.
Similarly, compounds like 2-(Benzyloxycarbonylamino-phenyl-methyl)-malonic acid dimethyl ester, mentioned in the search results, demonstrate the versatility of protected aminomalonic acid derivatives in synthetic applications, particularly in the context of Mannich reactions .
Functional Group Modifications
The reactivity of 2-(((Benzyloxy)carbonyl)amino)malonic acid can be modulated through various functional group transformations. Esterification of the carboxylic acid groups can produce derivatives with altered solubility and reactivity profiles, while maintaining the protected amino functionality.
Recent Research Developments
Synthetic Applications
Recent research has expanded the utility of aminomalonic acid derivatives in various synthetic contexts. Notably, a publication in Nature Chemistry from November 2023 discusses the use of aminomalonic acids in asymmetric decarboxylative protonation reactions for the synthesis of amino acids . This represents a significant advancement in the application of malonic acid derivatives for the preparation of enantiomerically enriched amino acids.
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